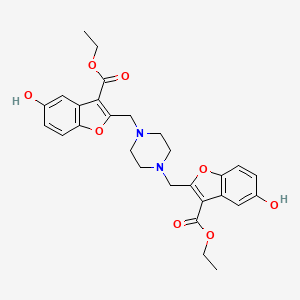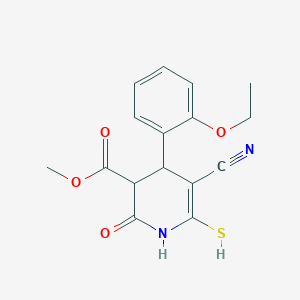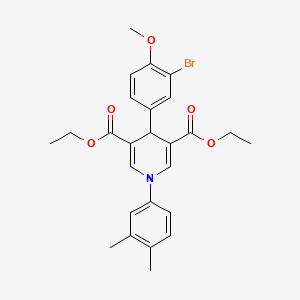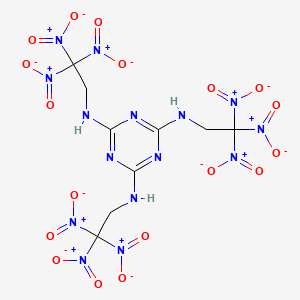
Diethyl 2,2'-(piperazine-1,4-diyldimethanediyl)bis(5-hydroxy-1-benzofuran-3-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core, a piperazine ring, and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl chloroformate, piperazine, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The ethoxycarbonyl groups can be reduced to alcohols.
Substitution: The benzofuran core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield benzofuran ketones, while reduction of the ethoxycarbonyl groups can produce benzofuran alcohols.
Scientific Research Applications
ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, modulating their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity for these targets. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE can be compared with similar compounds such as:
3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic acid: Shares the ethoxycarbonyl group but differs in the core structure.
Ethyl 3-[4-(acetylamino)anilino]-2-{[(ethoxycarbonyl)amino]carbonyl}acryloylcarbamate: Contains similar functional groups but has a different overall structure.
The uniqueness of ETHYL 2-[(4-{[3-(ETHOXYCARBONYL)-5-HYDROXY-1-BENZOFURAN-2-YL]METHYL}PIPERAZIN-1-YL)METHYL]-5-HYDROXY-1-BENZOFURAN-3-CARBOXYLATE lies in its combination of the benzofuran core, piperazine ring, and multiple functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C28H30N2O8 |
|---|---|
Molecular Weight |
522.5 g/mol |
IUPAC Name |
ethyl 2-[[4-[(3-ethoxycarbonyl-5-hydroxy-1-benzofuran-2-yl)methyl]piperazin-1-yl]methyl]-5-hydroxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C28H30N2O8/c1-3-35-27(33)25-19-13-17(31)5-7-21(19)37-23(25)15-29-9-11-30(12-10-29)16-24-26(28(34)36-4-2)20-14-18(32)6-8-22(20)38-24/h5-8,13-14,31-32H,3-4,9-12,15-16H2,1-2H3 |
InChI Key |
QXBSGTLUVMODBY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CN3CCN(CC3)CC4=C(C5=C(O4)C=CC(=C5)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4,4-bis(trifluoromethyl)-4,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11521840.png)
![N,N-diethyl-1-({2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)piperidine-3-carboxamide](/img/structure/B11521845.png)

![methyl 6-tert-butyl-2-({[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11521867.png)
![N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methoxybenzamide](/img/structure/B11521879.png)


![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B11521908.png)
![N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B11521910.png)
![6-bromo-N'-[(2-ethoxyphenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B11521911.png)

![(4Z)-4-{[(4-fluorophenyl)amino]methylidene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11521929.png)
![7,7-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]selenazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11521930.png)
![2-[2-(4-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B11521932.png)
